(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex structures involving piperazine and pyrazolo[1,5-a]pyridine moieties, such as the one , are often synthesized through multi-step chemical processes. These processes involve the condensation of various intermediates, including amino substituted benzothiazoles, chloropyridines, and different acid chlorides to form novel derivatives with potential bioactive properties (Patel, Agravat, & Shaikh, 2011). The structural elucidation of these compounds is usually achieved through a combination of analytical techniques, including elemental analysis, IR, NMR, and mass spectrometry, ensuring the accurate determination of their chemical structures.
Antimicrobial Activity
Research on compounds featuring piperazine and pyrazolo[1,5-a]pyridine units has demonstrated variable and modest antimicrobial activities against a range of bacterial and fungal strains. These studies are crucial for identifying new therapeutic agents in the fight against drug-resistant microbial infections. The antimicrobial efficacy of such compounds is assessed through in vitro screening, providing insights into their potential as leads for developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).
Receptor Binding and Pharmacological Profiles
Derivatives structurally related to the compound have been evaluated for their binding affinity to various receptors, including cannabinoid and dopamine receptors. These studies help in understanding the molecular interactions and functional implications of such compounds, potentially leading to the discovery of new drugs for treating conditions like Parkinson's disease and schizophrenia. For example, compounds with specific structural features have been identified as potent and selective antagonists for the CB1 cannabinoid receptor, providing valuable information for drug design and development efforts (Shim et al., 2002).
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c1-28-18-6-5-14(21)12-15(18)19(26)23-8-10-24(11-9-23)20(27)16-13-22-25-7-3-2-4-17(16)25/h5-6,12-13H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHKQRJGIKLWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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